Aurantiamide acetate

Description

Significance of Natural Products as Bioactive Molecules in Drug Discovery and Development

Natural products have historically served as a cornerstone in the search for new therapeutic agents. Their importance in drug discovery and development stems from their immense structural and chemical diversity, which often presents unique scaffolds not readily found in synthetic compound libraries. scirp.orgnih.govmdpi.com This diversity contributes significantly to the identification of novel lead compounds with a wide range of biological activities. worldscientific.com

For centuries, mankind has utilized natural products, particularly those derived from plants and microorganisms, for medicinal purposes. scirp.orgnih.govscielo.br This long history of use in traditional medicine has provided a foundation for the discovery of many well-known pharmaceuticals, such as aspirin, digitoxin, morphine, quinine, and pilocarpine, which were initially derived from plants. scirp.org

Despite advancements in synthetic chemistry and combinatorial approaches, natural products continue to be a vital source of new drug candidates. scirp.orgnih.govworldscientific.com It is estimated that a significant percentage of approved small molecule new chemical entities have originated from nature or are derivatives thereof. scirp.orgnih.govscielo.br The value of natural products in treating and preventing diseases is evident in their ability to introduce structurally diverse chemical entities, their application as templates for modification, and their frequent use in disease treatment. scirp.org

Historical Context of Aurantiamide (B48237) Acetate (B1210297): Discovery and Initial Characterization

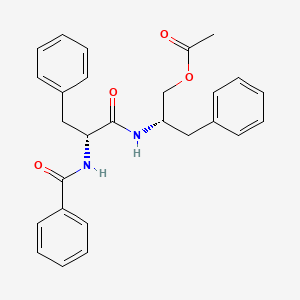

Aurantiamide acetate is a dipeptide derivative that has been isolated from various natural sources. It was first isolated from the plant Piper aurantiacum. researchgate.net Subsequent discoveries have reported its presence in other organisms, including the seaweed Acantophora spicifera, the plant Polygonum chinesis L, and the fungus Aspergillus penicilloides. researchgate.net More recently, it has also been identified in Gomphrena celosioides and Brassica seeds. researchgate.netnih.gov

Initial characterization efforts focused on determining its chemical structure and basic properties. This compound has the molecular formula C27H28N2O4 and a molecular weight of 444.5 g/mol . ijrrr.comcdutcm.edu.cn Its IUPAC name is [(2S)-2-[(2-benzamido-3-phenylpropanoyl)amino]-3-phenylpropyl] acetate. ijrrr.comcdutcm.edu.cn The compound has been identified with PubChem CID 124319. nih.govijrrr.comcdutcm.edu.cnnih.govinvivochem.cn

Early research also began to explore its biological activities. For instance, it was found to inhibit cysteine proteinases, specifically cathepsin L and cathepsin B, with reported IC50 values of 12 µM and 49 µM, respectively. researchgate.nettandfonline.comtandfonline.comchemfaces.com

Overview of Current Research Trajectories and Academic Interest in this compound

Current research on this compound is exploring its diverse pharmacological activities and potential therapeutic applications. Studies have indicated its potential in several areas, including anti-inflammatory, antiviral, antibacterial, antiparasitic, antitumor, and antioxidant effects. nih.govresearchgate.net

Significant research is focused on its anti-inflammatory properties. This compound has been shown to inhibit the release of pro-inflammatory cytokines like NO and PGE2 in LPS-induced cells. chemfaces.comnih.govkopri.re.kr It can suppress the expression of iNOS and COX-2 enzymes, which are involved in the production of these inflammatory mediators. kopri.re.kr Furthermore, studies suggest that this compound exerts anti-neuroinflammatory effects by inhibiting the activation of signaling pathways such as NF-κB, JNK, and p38 MAPK. chemfaces.comkopri.re.kr Research in mouse models of acute lung injury has demonstrated that this compound can reduce lung pathological changes and the levels of pro-inflammatory cytokines. nih.gov

Its potential as an anticancer agent is also being investigated. This compound has shown the ability to suppress the growth of malignant gliomas in vitro and in vivo, potentially by inhibiting autophagic flux. chemfaces.comnih.gov In silico studies have also explored its potential as an inhibitor of PARP-1 protein, suggesting it as a lead compound for further drug development in this area. semanticscholar.org

The cathepsin inhibitory activity of this compound remains a subject of interest, particularly in the context of metabolic cartilage disorders. tandfonline.com Studies in rat models of adjuvant-induced arthritis have shown that this compound can suppress hind paw swelling. tandfonline.comtandfonline.com

Furthermore, research is being conducted to understand the pharmacokinetic properties of this compound, including its absorption and distribution. ijprajournal.com In silico studies suggest good gastrointestinal absorption potential, contributing to good oral bioavailability. ijrrr.com

The continued academic interest in this compound is driven by its multifaceted biological activities and its presence in various natural sources, highlighting its potential as a source for the development of new therapeutic agents.

Data Table: Selected Biological Activities and Findings of this compound

| Activity | Research Findings | In Vitro Model / Target | In Vivo Model | Source(s) |

| Anti-inflammatory | Inhibits NO and PGE2 production; Suppresses iNOS and COX-2 expression; Inhibits NF-κB, JNK, and p38 MAPK pathways. | LPS-induced RAW264.7 cells, BV2 microglial cells | LPS-induced acute lung injury in mice | chemfaces.comnih.govkopri.re.kr |

| Anti-neuroinflammatory | Inhibits NO and PGE2 production; Attenuates iNOS, COX-2, IL-1β, and TNF-α; Blocks NF-κB activation; Decreases JNK and p38 MAPK phosphorylation. | LPS-induced BV2 microglial cells | Not specified | chemfaces.comkopri.re.kr |

| Anticancer | Suppresses growth of malignant gliomas; Induces autophagosome and autolysosome accumulation; Up-regulates LC3-II expression. | Human malignant glioma U87 and U251 cells | Tumor-bearing nude mice | chemfaces.comnih.gov |

| Cathepsin Inhibition | Inhibits cysteine proteinases, specifically cathepsin L and B. | Cathepsin L (IC50 12 µM), Cathepsin B (IC50 49 µM) | Adjuvant-arthritic rat model | researchgate.nettandfonline.comtandfonline.comchemfaces.com |

| Anti-arthritic | Suppressed hind paw swelling. | Not applicable | Adjuvant-arthritic rat model | researchgate.nettandfonline.comtandfonline.com |

| Potential PARP-1 Inhibitor | In silico prediction of potent binding affinities. | PARP-1 protein (in silico docking and MD simulations) | Not applicable | semanticscholar.org |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C27H28N2O4 |

|---|---|

Molecular Weight |

444.5 g/mol |

IUPAC Name |

[(2S)-2-[[(2R)-2-benzamido-3-phenylpropanoyl]amino]-3-phenylpropyl] acetate |

InChI |

InChI=1S/C27H28N2O4/c1-20(30)33-19-24(17-21-11-5-2-6-12-21)28-27(32)25(18-22-13-7-3-8-14-22)29-26(31)23-15-9-4-10-16-23/h2-16,24-25H,17-19H2,1H3,(H,28,32)(H,29,31)/t24-,25+/m0/s1 |

InChI Key |

VZPAURMDJZOGHU-LOSJGSFVSA-N |

SMILES |

CC(=O)OCC(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C3=CC=CC=C3 |

Isomeric SMILES |

CC(=O)OC[C@H](CC1=CC=CC=C1)NC(=O)[C@@H](CC2=CC=CC=C2)NC(=O)C3=CC=CC=C3 |

Canonical SMILES |

CC(=O)OCC(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C3=CC=CC=C3 |

Synonyms |

asperglaucide aurantiamide acetate lyciumamide N-benzoyl-1-phenylalanyl-1-phenylalaninol acetate N-benzoyl-Phe-Phe-ol-acetate N-benzoylphenylalanylphenylalinol acetate |

Origin of Product |

United States |

Occurrence and Isolation Methodologies

Natural Sources and Distribution of Aurantiamide (B48237) Acetate (B1210297)

Aurantiamide acetate has been found in numerous plant species, fungi, and marine organisms. Its presence in such diverse sources suggests a potentially significant ecological role or widespread biosynthetic pathways.

Plant-Derived Sources

This compound has been isolated from several plant species, including:

Piper wallichii. researchgate.netresearchgate.netresearchgate.netresearchgate.netwikidata.org It was originally isolated from Piper aurantiacum. researchgate.netkopri.re.kr

Baphicacanthus cusia. researchgate.netresearchgate.net

Portulaca oleracea L. (purslane). researchgate.netresearchgate.netarctomsci.comnordicbiosite.commedchemexpress.combioscience.co.uknih.govselleckchem.comwikidata.org Aurantiamide and this compound are reported as major effective constituents of purslane. researchgate.net

Clematis terniflora DC.. researchgate.netnih.govtandfonline.comtandfonline.comresearchgate.netnih.gov this compound has been isolated from the aerial parts of C. terniflora. nih.govtandfonline.comtandfonline.comnih.gov

Polygonum chinensin. nih.govresearchgate.netrsc.orgswu.ac.thnih.gov

Brillantaisia lamium. researchgate.netmdpi.comsums.ac.irnih.govnih.gov It has been isolated from the aerial parts of B. lamium. researchgate.netsums.ac.irnih.govnih.gov

Clausena anisata. mdpi.comresearchgate.netresearchgate.netnih.govathmsi.org this compound has been isolated from the stem bark and roots of C. anisata. mdpi.comresearchgate.netnih.gov

Gomphrena celosioides. researchgate.netnih.govresearchgate.netnih.govaphrc.orgarchive.org Aurantiamide and this compound have been isolated from the n-hexane extract of G. celosioides. researchgate.netnih.govresearchgate.netnih.govaphrc.orgarchive.org

Dichapetalum pallidum. It has been isolated from the roots of D. pallidum. mdpi.com

Gomphrena agrestis. researchgate.net

Hedyotis corymbosa. swu.ac.th

Murraya paniculata (formerly Murraya exotica). wikidata.org

Polygonum capitatum. researchgate.net

Walsura yunnanensis. chemfaces.com

Fungal Sources

Fungi, particularly Aspergillus species, have also been identified as sources of this compound.

Aspergillus penicilloides. rsc.orgnih.govchemfaces.comtandfonline.comnih.govtargetmol.comwikipedia.org this compound was first isolated from the fermentation broth of Aspergillus penicilloides. chemfaces.comtandfonline.comnih.govtargetmol.com

Aspergillus sp. SF-5921. researchgate.netkopri.re.krchemfaces.commdpi.comnih.govifremer.fr This marine-derived fungus has been shown to produce this compound. researchgate.netkopri.re.krmdpi.comnih.gov

Marine Organisms

Marine environments are a source of diverse natural products, and this compound has been found in organisms associated with this habitat.

Aspergillus sp. SF-5921 from marine sponges. researchgate.nettandfonline.commdpi.comnih.gov Investigation of biologically active peptides from the marine fungus Aspergillus sp. SF-5921, isolated from an unidentified sponge from the Sea of Ross, led to the isolation of this compound. researchgate.netmdpi.com

Sargassum algae. kopri.re.kr this compound has been isolated from algae. kopri.re.kr

Here is a table summarizing some of the natural sources of this compound:

| Source Type | Organism | Part Isolated From |

| Plant | Piper wallichii | Not specified in detail |

| Plant | Baphicacanthus cusia | Root |

| Plant | Portulaca oleracea L. | Not specified in detail |

| Plant | Clematis terniflora DC. | Aerial parts |

| Plant | Polygonum chinensin | Not specified in detail |

| Plant | Brillantaisia lamium | Aerial parts |

| Plant | Clausena anisata | Stem bark and roots |

| Plant | Gomphrena celosioides | Whole plant (extracted with n-hexane) |

| Plant | Dichapetalum pallidum | Roots |

| Plant | Gomphrena agrestis | Ethanolic extract |

| Plant | Hedyotis corymbosa | Not specified in detail |

| Plant | Murraya paniculata | Stem bark |

| Plant | Polygonum capitatum | Not specified in detail |

| Plant | Walsura yunnanensis | Herbs |

| Fungus | Aspergillus penicilloides | Fermentation broth |

| Fungus (Marine) | Aspergillus sp. SF-5921 | Culture |

| Marine Organism | Marine sponges (associated with Aspergillus sp. SF-5921) | Not specified in detail |

| Marine Organism | Sargassum algae | Not specified in detail |

Advanced Extraction and Purification Techniques for this compound

The isolation of this compound from its natural sources typically involves a combination of extraction and chromatographic purification methods. The specific techniques used can vary depending on the source material and the desired purity.

Optimized Solvent Extraction Approaches

Solvent extraction is a common initial step to isolate this compound from the plant or fungal matrix. Various solvents and extraction methods have been employed.

Soxhlet extraction with n-hexane: This method has been used for the extraction of aurantiamide and this compound from Gomphrena celosioides. nih.govresearchgate.netnih.govaphrc.orgarchive.org

Ethanol (B145695) extraction: Ethanol, often at a concentration of 70%, has been used to extract compounds, including this compound, from the aerial parts of Clematis terniflora DC.. nih.govtandfonline.comtandfonline.com The ethanol extract can then be concentrated and further processed. nih.govtandfonline.com

Maceration with a mixture of dichloromethane (B109758) and methanol (B129727): A 1:1 mixture of CH2Cl2: MeOH has been used for the extraction of compounds from the aerial parts of Brillantaisia lamium. researchgate.netsums.ac.irnih.govnih.gov

Methanol extraction: Methanol has been used to extract compounds from the stem bark and roots of Clausena anisata. researchgate.net

Ethyl acetate extraction: Ethyl acetate has been used to obtain an extract from the roots of Dichapetalum pallidum. mdpi.com

Petroleum ether: While not explicitly mentioned for this compound extraction in the provided snippets, petroleum ether is a common solvent used in sequential extraction procedures of plant materials.

The choice of solvent and extraction method can influence the yield and purity of the extracted this compound.

Chromatographic Separation Methodologies

Chromatographic techniques are essential for the purification of this compound from crude extracts. These methods separate compounds based on their differential partitioning between a stationary phase and a mobile phase.

Column Chromatography: This is a widely used technique for the initial separation of compounds from crude extracts.

Silica (B1680970) gel column chromatography is commonly employed, often using gradients of solvents like hexane-ethyl acetate or chloroform-ethanol. swu.ac.thresearchgate.netarchive.org For instance, separation of aurantiamide and this compound from Gomphrena celosioides was achieved using column chromatography with 5% chloroform (B151607) in n-hexane. nih.govresearchgate.netnih.govaphrc.orgarchive.org Silica gel column chromatography using mixtures of hexane-ethyl acetate, chloroform-ethanol, and ethyl acetate-ethanol has been used in the isolation of this compound from Hedyotis corymbosa. swu.ac.th Repeated silica gel column chromatographic separation of an ethyl acetate extract has been used to isolate this compound from Dichapetalum pallidum. mdpi.com

Sephadex LH-20 column chromatography with methanol has been used in the purification process of extracts from Clematis terniflora DC.. tandfonline.com

ODS column chromatography (Reverse-phase chromatography) with methanol/water mixtures has also been utilized in the purification of extracts from Clematis terniflora DC.. tandfonline.com

Thin Layer Chromatography (TLC): TLC is often used to monitor the separation process during column chromatography and to check the purity of fractions. researchgate.net

AB-8 macroporous resin: This resin has been used for the purification of the ethanol extract from Clematis terniflora DC.. nih.gov

Repeated column chromatography and recrystallization steps are often necessary to obtain pure this compound. swu.ac.th Spectroscopic techniques such as IR, NMR (¹H and ¹³C), and EI-MS are used to elucidate the structure of the isolated compound and confirm its identity by comparison with published data. swu.ac.thnih.govresearchgate.netnih.govaphrc.orgarchive.org

Column Chromatography (e.g., silica gel, Sephadex LH-20)

Column chromatography is a fundamental technique used in the initial stages of purification to separate this compound from other compounds present in the crude extract based on differences in their polarity or molecular size. Silica gel column chromatography is commonly utilized with various solvent systems, such as gradients of hexane (B92381) and ethyl acetate, or chloroform and n-hexane. aphrc.orgnih.govnih.govspringermedizin.de Sephadex LH-20 column chromatography, a type of gel permeation chromatography, is also employed, often using solvent mixtures like dichloromethane and methanol or chloroform and methanol, to further purify fractions obtained from silica gel chromatography. nih.govtandfonline.comresearchgate.netnih.gov This technique separates compounds based on their size and differential partitioning between the stationary and mobile phases.

High-Performance Liquid Chromatography (HPLC) for Purity and Isolation

High-Performance Liquid Chromatography (HPLC) is a powerful tool used for both the isolation and purity assessment of this compound. kopri.re.krphytopurify.comhoelzel-biotech.com Reversed-phase HPLC is frequently used, employing columns such as C18 and mobile phases consisting of gradients of methanol or acetonitrile (B52724) in water, often with the addition of a buffer or acid. kopri.re.krresearchgate.net HPLC allows for finer separation of compounds compared to traditional column chromatography, yielding higher purity levels. It is also used to quantify this compound in extracts and to assess the purity of isolated samples, often coupled with detectors like Photo Diode Array (PDA). researchgate.net

One study reported purifying an ethyl acetate extract of Aspergillus sp. SF-5921 by HPLC using a reversed phase with a gradient from 50% to 100% methanol in water over 50 minutes, resulting in this compound with a retention time (tR) of 33.3 minutes. kopri.re.kr

Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS/MS) for Quantification and Detection

Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS/MS) is a highly sensitive and selective technique used for the detection, identification, and quantification of this compound, particularly in complex biological samples or for validating isolation procedures. researchgate.netdntb.gov.uanih.govacs.org UHPLC offers faster separation times and higher resolution compared to conventional HPLC. When coupled with tandem mass spectrometry (MS/MS), it provides detailed structural information through fragmentation patterns, enabling unambiguous identification and accurate quantification even at low concentrations. researchgate.netnih.govfrontiersin.org This method is valuable for pharmacokinetic studies and for quality control of plant extracts containing this compound. researchgate.netdntb.gov.ua

A validated UHPLC-MS/MS method was developed to quantify Aurantiamide and this compound in rat plasma and organ tissues, demonstrating rapid absorption and distribution of the compounds. researchgate.netdntb.gov.ua Another study utilized UHPLC-MS/MS coupled with quadrupole time-of-flight (UPLC/MS-QToF) for the identification of this compound in mustard seeds. nih.gov

Crystallization and Recrystallization Procedures

Crystallization and recrystallization are crucial steps for obtaining highly pure solid samples of this compound after chromatographic separation. aphrc.orgrubingroup.orgtcu.edumnstate.edu This process involves dissolving the crude solid in a suitable hot solvent or solvent mixture in which the compound has high solubility, and then slowly cooling the solution to induce crystal formation as the solubility decreases. rubingroup.orgtcu.edumnstate.edu Impurities remain in the mother liquor. Recrystallization can be repeated to further enhance purity. rubingroup.orgtcu.edumnstate.edu The choice of solvent or solvent pair is critical and depends on the solubility properties of this compound. rubingroup.orgtcu.edu Common solvents used in recrystallization include methanol, ethanol, ethyl acetate, and hexane, or mixtures thereof. rubingroup.orgtcu.edursc.org

One isolation procedure mentions obtaining this compound as white powder after purification steps, implying a crystallization or lyophilization step was likely involved to obtain a solid form. tandfonline.com Another study purifying compounds from Gomphrena celosioides reported obtaining flaky crystals floating on n-hexane extract upon cooling, which were then further purified by column chromatography. aphrc.orgnih.gov Recrystallization from a mixture of chloroform and methanol has also been reported in the purification of this compound. google.com

Purity Assessment and Yield Optimization Strategies

Assessing the purity of isolated this compound is essential for ensuring reliable research findings and applications. Purity is typically determined using chromatographic and spectroscopic methods. HPLC is widely used to determine the chromatographic purity, often with UV or PDA detection. phytopurify.comresearchgate.net Purity levels of 95% to 99% are often reported for isolated this compound used in research. phytopurify.com Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) and Mass Spectrometry (MS), including EI-MS and HRMS, are used to confirm the structure and assess the identity and purity of the compound. aphrc.orgnih.govnih.govresearchgate.net Elemental analysis can also be performed to confirm the elemental composition and purity. rsc.org

Structural Elucidation and Advanced Spectroscopic Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structure Determination

NMR spectroscopy is a powerful technique used to determine the structure of organic molecules by analyzing the magnetic properties of atomic nuclei, particularly ¹H and ¹³C. Both one-dimensional and two-dimensional NMR experiments are crucial for the complete assignment of signals and the elucidation of connectivity in Aurantiamide (B48237) acetate (B1210297). kopri.re.krnih.govmdpi.comwho.int

One-Dimensional NMR (¹H NMR, ¹³C NMR)

One-dimensional NMR experiments, such as ¹H NMR and ¹³C NMR, provide fundamental information about the types of protons and carbons present in the molecule and their chemical environments. kopri.re.krnih.govmdpi.comwho.int

¹H NMR Spectroscopy: ¹H NMR spectra of Aurantiamide acetate display signals corresponding to the different types of protons, with their chemical shifts (δ), multiplicities, and coupling constants (J) providing insights into their positions and neighboring protons. For instance, characteristic signals are observed for aromatic protons, methylene (B1212753) protons adjacent to chiral centers or functional groups, methine protons, and methyl protons (such as those in the acetate group). kopri.re.krnih.govthieme-connect.com For example, a singlet around δ 2.02 ppm is typically observed for the methyl protons of the acetate group. kopri.re.krnih.govthieme-connect.com Aromatic protons typically appear in the δ 7-8 ppm range, showing complex multiplets or distinct splitting patterns depending on their substitution. kopri.re.krnih.gov Signals for amide NH protons are also observed, often appearing as doublets. kopri.re.krnih.govthieme-connect.com

¹³C NMR Spectroscopy: ¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. The chemical shifts of carbon signals are indicative of their hybridization state and the nature of attached atoms or functional groups. kopri.re.krnih.gov this compound exhibits signals for carbonyl carbons (amide and ester), aromatic carbons, methylene carbons, and methine carbons. kopri.re.krnih.gov For example, signals around δ 170-171 ppm are characteristic of the carbonyl carbons of the amide and acetate ester groups. kopri.re.krnih.gov Aromatic carbons are typically found in the δ 120-140 ppm range, while aliphatic carbons appear at higher field (lower δ values). kopri.re.krnih.gov The ¹³C NMR spectrum of this compound has been reported to show 27 signals, corresponding to the distinct carbon atoms in its structure, including two amide carbons, acetyl carbons (around δ 20.8 and 170.7 ppm), 18 aromatic carbons, three methylene carbons (e.g., around δ 37.5, 38.4, and 64.6 ppm), and two methine carbons (e.g., around δ 49.5 and 54.9 ppm). nih.govwho.int

Here is a representative data table compiling some reported NMR data for this compound:

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assigned Proton/Carbon | Source |

| ¹H | 2.02 | s | - | OAc CH₃ | kopri.re.krnih.govthieme-connect.com |

| ¹H | 2.73 | d | 7 | H-3 | thieme-connect.com |

| ¹H | 3.00 | dd | 9, 12 | H-3' | thieme-connect.com |

| ¹H | 3.23 | dd | 6, 10 | H-3' | thieme-connect.com |

| ¹H | 3.80 | dd | 6, 9 | H-1 | thieme-connect.com |

| ¹H | 3.94 | dd | 6, 9 | H-1 | thieme-connect.com |

| ¹H | 4.32 | m | - | H-2 | thieme-connect.com |

| ¹H | 4.74 | q | 15 | H-2' | thieme-connect.com |

| ¹H | 5.96 | d | 8.55 | Amide NH | nih.govwho.int |

| ¹H | 6.73 | d | 7.69 | Amide NH | nih.govwho.int |

| ¹H | 7.05-7.69 | m | - | Aromatic H | nih.govwho.int |

| ¹³C | 20.8 | - | - | OAc CH₃ | nih.govwho.int |

| ¹³C | 37.5 | - | - | Methylene C | nih.govwho.int |

| ¹³C | 38.4 | - | - | Methylene C | nih.govwho.int |

| ¹³C | 49.5 | - | - | Methine C | nih.govwho.int |

| ¹³C | 54.9 | - | - | Methine C | nih.govwho.int |

| ¹³C | 64.6 | - | - | Methylene C | nih.govwho.int |

| ¹³C | 167.1 | - | - | Amide C=O | nih.govwho.int |

| ¹³C | 170.2 | - | - | Amide/Ester C=O | nih.govwho.int |

| ¹³C | 170.7 | - | - | OAc C=O | nih.govwho.int |

Two-Dimensional NMR (COSY, HSQC, HMBC, NOESY)

Two-dimensional NMR experiments provide crucial connectivity information that helps piece together the molecular structure. kopri.re.krmdpi.comresearchgate.net

COSY (Correlation Spectroscopy): COSY experiments reveal correlations between protons that are J-coupled, typically through two or three bonds. kopri.re.krnih.govmdpi.comprinceton.edusdsu.edu This helps establish proton-proton connectivity networks within the molecule. princeton.edusdsu.edu Homonuclear correlation 2D COSY (¹H-¹H) experiments have been used to indicate partial structures of this compound. nih.govwho.int

HSQC (Heteronuclear Single Quantum Coherence): HSQC experiments show correlations between protons and the carbons to which they are directly attached (one-bond correlations). mdpi.comprinceton.edusdsu.eduresearchgate.net This is essential for assigning carbon signals to their corresponding protons. mdpi.comsdsu.eduresearchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): HMBC experiments reveal correlations between protons and carbons that are separated by two, three, or even four bonds. mdpi.comprinceton.edusdsu.edu These long-range correlations are invaluable for connecting different parts of the molecule, identifying quaternary carbons, and confirming the positions of functional groups. mdpi.comprinceton.edusdsu.edu For example, HMBC correlations can confirm the attachment of the acetyl group by showing a correlation between the acetate methyl protons and the acetate carbonyl carbon. nih.govwho.int

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments show correlations between protons that are spatially close to each other, regardless of the number of bonds separating them. mdpi.comprinceton.edulibretexts.org This through-space correlation information is particularly useful for determining the relative stereochemistry and conformation of the molecule. libretexts.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight of this compound and its fragmentation pattern, which helps confirm its elemental composition and structural subunits. kopri.re.krnih.govmdpi.comwho.intthieme-connect.comaphrc.org

The mass spectrum of this compound typically shows a molecular ion peak, which corresponds to the molecular weight of the compound. who.intthieme-connect.com For this compound with the molecular formula C₂₇H₂₈N₂O₄, the calculated molecular weight is 444.5 g/mol , and the exact mass is 444.204907 g/mol . ijrrr.comnih.govcdutcm.edu.cnmassbank.eu Mass spectrometry data has shown a molecular ion peak at m/z 444. who.intthieme-connect.com

Electrospray ionization mass spectrometry (ESI-MS) is commonly used for analyzing this compound, often yielding protonated ([M+H]⁺) or deprotonated ([M-H]⁻) molecular ions. kopri.re.krmdpi.comnih.govmassbank.eunih.govmdpi.com For example, a quasi-molecular ion peak at m/z 445.2122 [M+H]⁺ has been observed. kopri.re.krnih.govmassbank.eumdpi.com

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) provides accurate mass measurements, which allows for the determination of the elemental composition of the molecular ion and fragment ions. kopri.re.krmdpi.comnih.govmdpi.comrsc.orgresearchgate.net HRMS data for this compound, such as HRMS (ESI⁻) calculated for [(C₂₆H₃₁N₃O₅)-H]⁻: 464.2191, found: 464.2176, or HRESIMS: m/z 445.2122 [M + H]⁺ (calculated for C₂₇H₂₉N₂O₄, 445.2127), are crucial for confirming the molecular formula. kopri.re.krnih.govrsc.org

Tandem Mass Spectrometry (MS/MS)

Tandem mass spectrometry (MS/MS), also known as MS², involves the fragmentation of selected ions and the analysis of the resulting fragment ions. nih.govmassbank.euacs.orgsemanticscholar.orgmassbank.eunih.gov This technique provides valuable information about the connectivity of atoms and the presence of specific substructures within the molecule. semanticscholar.org Collision-induced dissociation (CID) is often used to induce fragmentation. mdpi.comnih.govmdpi.com Analysis of the fragmentation pattern of this compound helps in identifying key structural moieties. mdpi.commdpi.com For instance, fragmentation can lead to the loss of the acetate group, amino acid residues, or other characteristic fragments, providing clues about the molecule's assembly. mdpi.commdpi.com Reported fragment ions for this compound include those at m/z 407 and 385, corresponding to losses of acetic acid or sodium acetate from the sodiated molecular ion [M+Na]⁺ at m/z 467. mdpi.com Other fragment ions observed include m/z 274 and 224, which are consistent with cleavage of amide bonds and retention of sodium. mdpi.com Further fragmentation analysis has shown fragment ions at m/z 194.1179, 134.0968, 224.1074, and 252.1023, resulting from the loss of different structural units. mdpi.com

Here is a representative data table compiling some reported MS data for this compound:

| Ion Type | m/z | Formula | Description | Source |

| [M+H]⁺ | 445.2122 | C₂₇H₂₉N₂O₄⁺ | Protonated molecular ion | kopri.re.krnih.govmassbank.eumdpi.com |

| [M-H]⁻ | 464.2176 | C₂₆H₃₀N₃O₅⁻ | Deprotonated molecular ion (related compound) | nih.govrsc.org |

| [M+Na]⁺ | 467 | C₂₇H₂₈N₂O₄Na⁺ | Sodiated molecular ion | mdpi.com |

| Fragment from [M+Na]⁺ | 407 | - | Loss of acetic acid | mdpi.com |

| Fragment from [M+Na]⁺ | 385 | - | Loss of sodium acetate | mdpi.com |

| Fragment from [M+Na]⁺ | 274 | - | N-benzoylphenylalanine portion + Na⁺ | mdpi.com |

| Fragment from [M+Na]⁺ | 224 | - | Fragmentation product | mdpi.com |

| Fragment from [M+H]⁺ | 194.1179 | C₁₁H₁₆NO₂⁺ | Loss of C₁₆H₁₂NO₂ | mdpi.com |

| Fragment from [M+H]⁺ | 134.0968 | - | Further fragmentation of m/z 194.1179 | mdpi.com |

| Fragment from [M+H]⁺ | 224.1074 | - | Loss of C₁₂H₁₄NO₃ | mdpi.com |

| Fragment from [M+H]⁺ | 252.1023 | - | Loss of C₁₁H₁₄NO₂ | mdpi.com |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in this compound by analyzing the vibrations of its chemical bonds. nih.govwho.intthieme-connect.comaphrc.org The IR spectrum shows characteristic absorption bands at specific wavenumbers (cm⁻¹). nih.govwho.intthieme-connect.com For this compound, key absorption bands include those corresponding to N-H stretching vibrations (amide), C=O stretching vibrations (amide and ester), and C-H stretching vibrations (aromatic and aliphatic). nih.govwho.intthieme-connect.com

Reported IR spectral data for this compound include bands around:

3410 cm⁻¹ (N-H stretching) nih.govwho.int

1735 cm⁻¹ (ester C=O stretching) nih.govwho.int

1670, 1653, 1645 cm⁻¹ (amide C=O stretching) nih.govwho.int

Other bands indicative of aromatic rings and aliphatic C-H bonds are also present. nih.govwho.int

Here is a representative data table compiling some reported IR data for this compound:

| Wavenumber (cm⁻¹) | Functional Group Assignment | Source |

| 3410 | N-H stretching | nih.govwho.int |

| 1735 | Ester C=O stretching | nih.govwho.int |

| 1670 | Amide C=O stretching | nih.govwho.int |

| 1653 | Amide C=O stretching | nih.govwho.int |

| 1645 | Amide C=O stretching | nih.govwho.int |

The combined analysis of NMR, MS, and IR spectroscopic data provides a comprehensive understanding of the molecular structure of this compound, allowing for its unambiguous identification and characterization.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a technique employed to measure the absorption of light in the UV and visible regions of the electromagnetic spectrum. itwreagents.comlibretexts.org This method is particularly useful for identifying the presence of conjugated systems and aromatic rings within a molecule, as these functional groups act as chromophores that absorb UV-Vis light at characteristic wavelengths. libretexts.org The UV-Vis spectrum of a compound provides information about the electronic transitions occurring within the molecule. itwreagents.comlibretexts.org

While specific experimental UV-Vis absorption maxima (λmax) and molar absorptivities (ε) for this compound were not detailed in the provided search results, the presence of aromatic rings (phenyl groups) and amide functionalities in its structure suggests that it would exhibit characteristic absorption bands in the UV region. Analysis of these bands would contribute to the initial understanding of the chromophoric system within this compound during its structural elucidation process.

Chiroptical Methods for Stereochemical Assignment (e.g., Optical Rotation, Electronic Circular Dichroism)

Chiroptical methods, such as Optical Rotation (OR) and Electronic Circular Dichroism (ECD), are indispensable tools for determining the stereochemistry, including the absolute configuration and conformation, of chiral molecules like this compound, which possesses stereocenters. nih.govnih.gov

Optical Rotation measures the rotation of plane-polarized light as it passes through a chiral substance. nih.gov The specific optical rotation ([α]D) is a characteristic physical property that can be compared to literature values for known compounds to aid in identification. mdpi.com In the structural identification of this compound (compound 4) from Clausena anisata, comparison of its specific rotation with literature values was utilized. mdpi.com

Electronic Circular Dichroism (ECD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength. nih.govrroij.com ECD spectra are particularly sensitive to the three-dimensional arrangement of atoms and the electronic transitions of chromophores in chiral environments. nih.gov Theoretical calculations, often using Density Functional Theory (DFT) or Time-Dependent Density Functional Theory (TD-DFT), are frequently used in conjunction with experimental ECD data to assign the absolute configuration of natural products. nih.govnih.gov While specific ECD data for this compound were not provided in the search results, ECD, coupled with computational methods, represents a powerful approach for confirming the absolute configuration of its stereocenters. nih.govnih.govunina.it

Computational Chemistry and In Silico Approaches for Structural Confirmation

Computational chemistry and in silico approaches play a crucial role in modern structural elucidation, complementing experimental spectroscopic data. These methods allow for the theoretical prediction of molecular properties and the validation of proposed structures.

Conformational Characterization (e.g., MMFF94 algorithm)

Conformational analysis is essential for understanding the flexible nature of molecules and how different spatial arrangements (conformers) can influence their properties and spectroscopic signatures. ijrrr.com Force fields, such as the Merck Molecular Force Field 94 (MMFF94), are empirical methods used to calculate the potential energy of a molecule as a function of its conformation. ijrrr.comresearchgate.net

The MMFF94 algorithm has been applied to the conformational characterization of the this compound molecule. ijrrr.com This involved studying its connections, angles, dihedral angles, and dipole moment. ijrrr.com MMFF94 is considered suitable and efficient for the energy minimization and conformational analysis of organic molecules like this compound, providing reasonable accuracy in geometric optimization. ijrrr.comresearchgate.net Conformational analysis is performed by rotating bonds, leading to changes in torsional and dihedral angles, and calculating the resulting steric energy. ijrrr.com

Computer-Assisted Structure Elucidation (CASE)

Computer-Assisted Structure Elucidation (CASE) systems are computational tools designed to assist chemists in determining molecular structures, particularly from spectroscopic data such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). ontosight.aiwikipedia.org CASE systems generate possible molecular structures based on the molecular formula and spectroscopic constraints and then filter these candidates to find the most plausible structure. ontosight.ai

This compound (compound 8) was among the known compounds whose structure elucidation benefited from a state-of-the-art workflow involving a synergistic combination of CASE and DFT calculations when isolated from the lichen Teloschistes flavicans. researchgate.netacs.orgnih.gov This demonstrates the application of CASE methodologies in confirming the structure of this compound within complex natural product mixtures.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical method widely used in computational chemistry to calculate the electronic structure of molecules and predict various molecular properties, including spectroscopic parameters. biointerfaceresearch.comnih.gov DFT calculations can be used to optimize molecular geometries and predict properties such as NMR chemical shifts, vibrational frequencies (IR), and electronic excitation energies (UV-Vis and ECD). biointerfaceresearch.comnih.govscirp.org

In the context of this compound, DFT calculations have been employed as part of the CASE-DFT workflow for structure elucidation. researchgate.netacs.orgnih.gov Specifically, DFT calculations of 13C NMR chemical shifts were performed on top-ranked structural candidates generated by the CASE approach to validate the correct structure. acs.org Comparing calculated spectroscopic parameters with experimental data is a critical step in confirming structural assignments. Time-Dependent DFT (TD-DFT) is a specific application of DFT used for calculating electronic excitation spectra, relevant for predicting UV-Vis and ECD spectra. nih.govbiointerfaceresearch.comscirp.org

Biosynthesis of Aurantiamide Acetate

Proposed Biosynthetic Pathways and Precursor Derivation

The biosynthesis of aurantiamide (B48237) acetate (B1210297) is hypothesized to originate from primary metabolic precursors, namely amino acids and a source for the acyl and acetyl moieties. The core dipeptide structure is formed from two molecules of L-phenylalanine. The N-terminal benzoyl group is likely derived from benzoic acid, which itself can be synthesized from L-phenylalanine through the β-oxidation of cinnamoyl-CoA. The C-terminal acetate group is presumably derived from acetyl-CoA, a central metabolite in carbon metabolism.

The assembly of these precursors into the final aurantiamide acetate molecule is thought to follow a pathway characteristic of non-ribosomal peptide synthetase (NRPS) machinery. This multi-modular enzymatic complex acts as an assembly line, sequentially incorporating and modifying the constituent building blocks.

Table 1: Proposed Precursors for this compound Biosynthesis

| Component | Precursor | Metabolic Origin |

| Phenylalaninol | L-Phenylalanine | Shikimate Pathway |

| N-Benzoylphenylalanine | L-Phenylalanine, Benzoic Acid | Shikimate Pathway, Phenylpropanoid Pathway |

| Acetate | Acetyl-CoA | Central Carbon Metabolism |

Enzymatic Machinery Involved in this compound Synthesis

The biosynthesis of this compound is anticipated to be catalyzed by a multi-domain Non-Ribosomal Peptide Synthetase (NRPS) enzyme, complemented by tailoring enzymes for the N-benzoylation and C-acetylation steps.

The core functions of the NRPS would include:

Adenylation (A) domain: Responsible for the selection and activation of the L-phenylalanine monomers via adenylation.

Thiolation (T) domain (or Peptidyl Carrier Protein - PCP): Covalently tethers the activated amino acids as thioesters.

Condensation (C) domain: Catalyzes the formation of the peptide bond between the two phenylalanine residues.

Reduction (R) or Thioesterase (TE) domain: A terminal domain that would catalyze the reduction of the carboxyl group of the second phenylalanine to an alcohol (phenylalaninol) and release the dipeptide from the NRPS complex.

Following the synthesis of the dipeptide backbone, tailoring enzymes are proposed to complete the biosynthesis:

N-Acyltransferase (NAT) or a similar enzyme: This enzyme would catalyze the transfer of a benzoyl group from benzoyl-CoA to the N-terminus of the dipeptide.

Acetyltransferase (AT): This enzyme would be responsible for the final acetylation of the hydroxyl group of the phenylalaninol residue, using acetyl-CoA as the donor.

Table 2: Proposed Enzymatic Functions in this compound Biosynthesis

| Enzyme Type | Proposed Function | Substrate(s) | Product |

| Non-Ribosomal Peptide Synthetase (NRPS) | Dipeptide backbone synthesis | 2x L-Phenylalanine, ATP | Phenylalanyl-phenylalaninol |

| N-Acyltransferase | N-terminal benzoylation | Phenylalanyl-phenylalaninol, Benzoyl-CoA | N-Benzoyl-phenylalanyl-phenylalaninol |

| Acetyltransferase | C-terminal acetylation | N-Benzoyl-phenylalanyl-phenylalaninol, Acetyl-CoA | This compound |

Genetic Basis and Gene Cluster Identification for Biosynthesis

In fungi, the genes encoding the enzymes for a specific secondary metabolite are typically organized into a contiguous block on the chromosome known as a Biosynthetic Gene Cluster (BGC). This co-localization facilitates the coordinated regulation of their expression. Although a specific BGC for this compound has not yet been identified in Aspergillus penicilloides or other producing organisms, it is highly anticipated that such a cluster exists.

A putative this compound BGC would be expected to contain the following key genes:

A gene encoding a multi-domain NRPS .

Genes for one or more acyltransferases or acetyltransferases .

Genes encoding enzymes for the biosynthesis of the benzoyl-CoA precursor .

A gene for a transporter protein to export the final product out of the cell.

One or more regulatory genes , such as transcription factors, that control the expression of the entire cluster.

The identification and characterization of this BGC through genome mining and functional genomics studies will be crucial to fully understand the genetic basis of this compound biosynthesis.

Regulation of Biosynthesis in Producing Organisms (e.g., environmental factors)

The production of secondary metabolites in fungi is tightly regulated by a complex network of signaling pathways that respond to various environmental cues. The biosynthesis of this compound in organisms like Aspergillus penicilloides is likely influenced by factors such as nutrient availability, temperature, pH, and light.

Fungal secondary metabolism is often controlled by global regulatory proteins, such as the Velvet complex (composed of proteins like VeA, VelB, and LaeA), which integrate environmental signals to modulate the expression of BGCs. For instance, LaeA is a global regulator known to control the expression of numerous secondary metabolite clusters in Aspergillus species.

Table 3: Potential Environmental Factors Regulating this compound Biosynthesis

| Environmental Factor | Potential Effect on Biosynthesis |

| Nutrient Availability | Carbon and nitrogen sources can influence the expression of secondary metabolite genes. For example, specific amino acids in the growth medium could act as precursors and potentially induce the biosynthetic pathway. |

| Temperature | Fungal secondary metabolism is often temperature-dependent, with optimal production occurring within a specific temperature range. |

| pH | The pH of the surrounding environment can significantly impact gene expression and enzyme activity, thereby affecting the yield of this compound. |

| Light | Light can act as a signal to regulate fungal development and secondary metabolism, often mediated by photoreceptors that interact with regulatory complexes like the Velvet complex. |

Further research is necessary to elucidate the specific regulatory mechanisms that govern the biosynthesis of this compound in its producing organisms, which could pave the way for optimizing its production through fermentation technology.

Synthetic Chemistry: Total Synthesis and Analogue Development

Total Synthesis Strategies of Aurantiamide (B48237) Acetate (B1210297) (if reported)

Information specifically detailing the total synthesis strategies of aurantiamide acetate, including comprehensive retrosynthetic analyses, key reactions, and stereoselective methodologies, is not extensively available in the provided search results. Some sources mention the synthesis of this compound according to previously reported methods in the context of analogue development rsc.orgnih.gov. One source mentions a retrosynthetic plan used in the synthesis of aurantiamide and its acetate unigoa.ac.in.

Retrosynthetic Analysis and Key Reactions

While a detailed retrosynthetic analysis for this compound itself is not explicitly provided in the search results, the molecule is described as a dipeptide obtained from the condensation of benzoylphenylalanine with phenylalaninol rsc.orgnih.gov. This suggests that a retrosynthetic approach would likely involve disconnecting the amide bond and the acetate ester. Key reactions in a potential synthesis would therefore include amide bond formation between a protected benzoylphenylalanine and phenylalaninol, followed by acetylation of the hydroxyl group of phenylalaninol.

In the context of analogue synthesis, one study describes a synthetic route involving the coupling of an acid with the methyl ester of amino acids using HATU and a base researchgate.net. Another study mentions condensing intermediates with benzoic acid after activation with N,N'-carbonyldiimidazole to obtain target compounds rsc.org. These examples of coupling reactions provide insight into potential key reactions that might be employed in the synthesis of this compound or its derivatives.

Design and Synthesis of this compound Analogues and Derivatives

The design and synthesis of this compound analogues and derivatives have been actively pursued to explore their potential as therapeutic agents, particularly for their analgesic and anti-inflammatory properties nih.govresearchgate.netcftri.res.in. The dipeptidyl scaffold of this compound is considered attractive for modification rsc.orgnih.gov.

Rational Design Principles for Modulating Bioactivity

Rational design principles for modulating the bioactivity of this compound analogues are based on its structural features and observed activities. The molecule is a dipeptide derivative researchgate.netresearchgate.net. Studies have focused on modifying the N-terminal substitution and the amino acid residue to synthesize new analogues nih.govscite.aidntb.gov.ua. The structural modifications performed on the terminal fragments of the molecule can significantly influence interaction with biological targets like FPR1 rsc.orgnih.gov. Molecular hybridization, integrating features of this compound with other bioactive scaffolds, has also been employed in rational design nih.gov. In silico studies, including molecular docking and ADMET predictions, are utilized in the design process to predict binding affinities and pharmacokinetic properties ijrrr.comdokumen.pubsemanticscholar.orgphcogj.com.

Chemical Modification Strategies (e.g., N-terminal substitution, amino acid residue modification)

Key chemical modification strategies involve alterations to the N-terminal and the amino acid residues of the this compound scaffold nih.govscite.aidntb.gov.ua.

N-terminal substitution: Modifying the N-terminal substitution has been shown to influence the properties of this compound analogues nih.gov. For example, introducing branched alkyl residues on the N-terminus of a related peptide resulted in antagonist activity rsc.org.

Amino acid residue modification: Alterations to the amino acid residues are a common strategy in designing analogues nih.govnih.govscite.aidntb.gov.ua. This can involve changing the existing amino acids (phenylalanine and phenylalaninol) or incorporating different or unnatural amino acids mdpi.comnih.gov. The molecular scaffold offers the possibility of optimizing the biological profile through modification of the amino acid residues rsc.orgnih.gov.

Hybrid molecule synthesis: Another strategy involves creating hybrid molecules by combining the this compound structure with other bioactive moieties, such as isopropylated genipin (B1671432) nih.govsci-hub.se or 1,2,3-triazoles nih.gov.

These modifications aim to improve pharmacological activity, stability, and pharmacokinetic properties rsc.orgnih.govmdpi.com.

Preclinical Biological Activities and Mechanistic Investigations in Vitro and in Vivo Non Human Studies

Antineoplastic and Cytotoxic Activities

Aurantiamide (B48237) acetate (B1210297) has exhibited antineoplastic and cytotoxic activities in various cancer cell lines and in vivo models. nih.govnih.govresearchgate.netsrce.hrmedchemexpress.com Studies have shown that it can suppress the growth of malignant gliomas both in vitro and in vivo. nih.govnih.gov It has also been identified as a peptide derivative with potential antitumor activity. frontiersin.orgresearchgate.net

Inhibition of Cancer Cell Viability and Proliferation (e.g., U87, U251, HepG2 cells)

Aurantiamide acetate has been shown to decrease the viability of various cancer cell lines. In human malignant glioma U87 and U251 cells, this compound significantly reduced cell viability in a dose- and time-dependent manner. nih.govnih.gov U87 cells appeared to be more sensitive to this compound treatment compared to U251 cells. nih.gov A 48-hour incubation with 25 µM this compound suppressed the viability of U87 cells to approximately 60%. nih.gov The 50% inhibitory concentration (IC50) for this compound in U87 cells after 48 hours was approximately 50 µM. nih.gov

This compound also exhibited cytotoxic activity in human hepatoma HepG2 cells, causing a 20% reduction in cell viability after 48 hours of incubation at doses ranging from 10 to 50 µM. nih.gov Studies have also indicated cytotoxic activities of this compound on HCT116 colon cancer cells, with IC50 values of 188.7 ± 7.21 μM and 107.7 ± 11.02 μM after 24 h and 48 h of treatment, respectively. mdpi.com However, it showed no cytotoxic activity towards normal human skin fibroblast cells (Hs27) at concentrations up to 800 μg/mL, suggesting selective cytotoxicity towards cancer cells. mdpi.com

The inhibition of tumor cell proliferation by this compound has also been noted in other cancer cell types, including BGC-823 cells, where it induced cell cycle arrest in the G2/M phase. researchgate.net

Here is a summary of the cytotoxic activity of this compound on selected cell lines:

| Cell Line | Effect on Viability/Proliferation | Concentration Range | Incubation Time | Key Findings | Citation |

| U87 (Glioma) | Decreased viability | 0-100 µM | Up to 72 hours | Dose- and time-dependent decrease; more sensitive than U251; IC50 ~50 µM (48h) | nih.govnih.gov |

| U251 (Glioma) | Decreased viability | 0-100 µM | Up to 72 hours | Dose- and time-dependent decrease | nih.govnih.gov |

| HepG2 (Hepatoma) | Decreased viability | 10-50 µM | 48 hours | ~20% reduction in viability | nih.gov |

| HCT116 (Colon) | Cytotoxic | Up to 800 μg/mL | 24h, 48h | IC50 188.7 ± 7.21 μM (24h), 107.7 ± 11.02 μM (48h); selective over normal cells | mdpi.com |

| BGC-823 | Inhibited proliferation | Up to 100 mmol/L | Not specified | Induced cell cycle arrest in G2/M phase | researchgate.net |

Induction of Apoptosis Mechanisms

While some studies suggest that this compound may not primarily induce apoptosis in certain cell lines, others indicate its involvement in apoptotic processes, particularly in combination therapies. nih.govnih.gov One study using Hoechst 33342 staining in U87 cells treated with this compound did not observe significant cell apoptosis. nih.gov In contrast, in breast cancer cells, nanoparticles combined with this compound, scutebarbatine A, and palmitin were reported to induce both ferroptosis and apoptosis. nih.gov This combination increased the expression of apoptosis-related proteins such as cytochrome C, caspase 3, caspase-9, and Bax, while decreasing the expression of the anti-apoptotic protein Bcl-2. nih.gov Apoptosis is a regulated process involving the activation of caspases and mitochondrial pathways, triggered by factors like cell stress or DNA damage (Intrinsic Pathway) or external death signals binding to cell surface receptors (Extrinsic Pathway). uq.edu.aucellsignal.com Key markers of caspase activity and apoptosis activation include cleaved PARP, cleaved lamin A/C, and cleaved caspase-3. cellsignal.com

Modulation of Autophagic Flux and Autophagosome Accumulation

This compound has been shown to modulate autophagic flux, particularly by inhibiting it, leading to the accumulation of autophagosomes and autolysosomes. nih.govnih.govresearchgate.net In human malignant glioma U87 cells, treatment with this compound resulted in apparent ultrastructure alterations, including increased autophagosome and autolysosome accumulation. nih.govnih.gov The expression of LC3-II was significantly up-regulated in U87 cells exposed to this compound. nih.govnih.gov Fluorescent reporter protein labeling confirmed the cytoplasmic accumulation of autophagosomes and autolysosomes. nih.govnih.gov Administration of chloroquine (B1663885) (CQ), an inhibitor of autophagosome-lysosome fusion, further increased the accumulation of autophagosomes in U87 cells treated with this compound, supporting the notion that this compound blocks autophagic flux. nih.govnih.govresearchgate.net

The accumulation of autophagosomes and autolysosomes suggests that this compound may inhibit the degradation of lysosomal cysteine proteinases, as it has been reported to be a selective inhibitor of cathepsin L and B. researchgate.net While autophagy inhibition by 3-methyladenine, Bafilomycin A1, or CQ did not abolish this compound-induced cytotoxicity, the autophagy stimulator rapamycin (B549165) significantly suppressed it, indicating that the accumulation of autophagosomes and autolysosomes may reflect an impairment of autophagic flux rather than the induction of autophagic cell death. nih.govnih.gov This suggests that this compound may suppress tumor cell growth by inhibiting autophagic/lysosomal protein degradation. nih.gov

Effects on Cellular Organelles (e.g., mitochondrial fragmentation, membrane potential)

This compound has been observed to induce moderate mitochondrial fragmentation and a loss of mitochondrial membrane potential in U87 cells. nih.govnih.gov These effects on mitochondria might be involved in the this compound-induced autophagy. nih.gov Fragmented mitochondria are often associated with decreased ATP production and compromised membrane potential, contributing to cellular dysfunction. frontiersin.org The JC-1 assay, which measures mitochondrial membrane potential by assessing the ratio of red to green fluorescence, can indicate the balance between healthy and dysfunctional mitochondria. frontiersin.orgfrontiersin.org While this compound affected mitochondria, no significant differences were found in the alteration of other intracellular organelles, although the F-actin structure was slightly disturbed. nih.govnih.gov

Inhibition of Specific Signaling Pathways (e.g., PI3K/AKT)

This compound has been shown to inhibit specific signaling pathways, including the PI3K/AKT pathway. nih.govnih.gov Studies investigating the effect of this compound on protein expression in LPS-induced acute lung injury in mice found that it significantly inhibited PI3K and AKT phosphorylation in lung tissues in a dose-dependent manner. nih.gov This suggests that the alleviating effect of this compound on LPS-induced lung inflammation may be partly related to the inhibition of PI3K/AKT phosphorylation. nih.gov Activation of PI3K/AKT can promote the translocation and transcriptional activity of NF-κB, which is involved in the production of inflammatory cytokines. nih.gov While the primary focus of the search results regarding PI3K/AKT inhibition was in the context of inflammation, the outline specifically requests this under antineoplastic activities. Some sources generally mention that aurantiamide can act on the PI3K/AKT signaling pathway. researchgate.net The PI3K/AKT/mTOR pathway is also known to regulate autophagy. researchgate.net

Anti-inflammatory and Immunomodulatory Effects

Preclinical studies have demonstrated that this compound possesses significant anti-inflammatory and immunomodulatory effects. caymanchem.comresearchgate.netnih.gov These effects are mediated through the inhibition of various pro-inflammatory mediators and the modulation of key signaling pathways involved in the inflammatory response. kopri.re.krresearchgate.netchemfaces.com

Inhibition of Pro-inflammatory Mediators (e.g., NO, PGE2, TNF-α, IL-1β, IL-6, IL-8)

This compound has been shown to inhibit the production of several key pro-inflammatory mediators in various cell models, particularly in lipopolysaccharide (LPS)-stimulated microglia and macrophage cells. Studies have reported that this compound dose-dependently inhibits the production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2). kopri.re.krresearchgate.netchemfaces.com Furthermore, it has been observed to attenuate the levels of pro-inflammatory cytokines such as tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). nih.govkopri.re.krresearchgate.netchemfaces.com Inhibition of IL-8 production has also been noted in influenza A virus-infected lung epithelial cells. nih.govresearchgate.net

Data on the inhibitory effects of this compound on pro-inflammatory mediators:

| Mediator | Cell Model / Condition | Effect | Reference |

| NO | LPS-stimulated BV2 microglial cells | Dose-dependent inhibition | kopri.re.krresearchgate.netchemfaces.com |

| PGE2 | LPS-stimulated BV2 microglial cells | Dose-dependent inhibition | kopri.re.krresearchgate.netchemfaces.com |

| TNF-α | LPS-stimulated BV2 microglial cells | Attenuation | nih.govkopri.re.krresearchgate.netchemfaces.com |

| IL-1β | LPS-stimulated BV2 microglial cells | Attenuation | nih.govkopri.re.krresearchgate.netchemfaces.com |

| IL-6 | LPS-stimulated BV2 microglial cells | Attenuation | nih.govkopri.re.kr |

| IL-8 | IAV-infected A549 cells | Inhibition | nih.govresearchgate.net |

Note: Specific IC50 values for NO and PGE2 inhibition in BV2 microglial cells have been reported around 49.70 µM and 51.3 µM, respectively. researchgate.net

Modulation of Inflammatory Signaling Pathways (e.g., NF-κB, MAPK pathways - JNK, p38, ERK)

Mechanistic investigations have revealed that this compound exerts its anti-inflammatory effects, at least in part, by modulating key inflammatory signaling pathways, notably the NF-κB and MAPK pathways. kopri.re.krresearchgate.netchemfaces.comtargetmol.comsci-hub.se Studies in LPS-induced BV2 microglial cells have shown that this compound can block the activation of nuclear factor-kappa B (NF-κB) by inhibiting the phosphorylation of its inhibitory protein, IκB-α. kopri.re.krresearchgate.netchemfaces.com This inhibition prevents the translocation of NF-κB into the nucleus, thereby suppressing the transcription of pro-inflammatory genes. kopri.re.krresearchgate.net

Furthermore, this compound has been found to decrease the phosphorylation levels of c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinases (MAPKs) in LPS-stimulated microglial cells. kopri.re.krresearchgate.netchemfaces.comtargetmol.com This suggests that this compound regulates inflammatory reactions by inhibiting the JNK and p38 MAPK signaling pathways. kopri.re.kr While effects on ERK phosphorylation have also been examined, some studies indicate that this compound may not significantly affect ERK phosphorylation at concentrations that inhibit JNK and p38. kopri.re.kr

Effects on Immune Cell Function (e.g., microglial M1/M2 polarization)

This compound has been shown to influence the function of immune cells, particularly microglia, which play a crucial role in neuroinflammation. Research indicates that aurantiamide can suppress the M1 polarization of mouse microglia induced by inflammatory stimuli like LPS and IFN-γ. researchgate.netnih.govresearchgate.netmedchemexpress.com M1 polarization is associated with the release of pro-inflammatory factors. By suppressing M1 polarization, this compound contributes to reducing neuroinflammation. researchgate.netnih.govresearchgate.net This effect has been observed in vitro in BV2 microglial cells. researchgate.netresearchgate.net

Suppression of Inducible Enzymes (e.g., iNOS, COX-2, mPGES-1)

A key mechanism underlying the anti-inflammatory effects of this compound is the suppression of inducible enzymes involved in the synthesis of pro-inflammatory mediators. Studies have consistently shown that this compound attenuates the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in LPS-stimulated cells. kopri.re.krresearchgate.netchemfaces.comsci-hub.seresearchgate.net iNOS is responsible for the production of large amounts of NO, while COX-2 is a key enzyme in the synthesis of PGE2. kopri.re.krresearchgate.net By inhibiting the expression of these enzymes, this compound reduces the downstream production of NO and PGE2. kopri.re.krresearchgate.netchemfaces.comsci-hub.seresearchgate.net While mPGES-1 is involved in PGE2 synthesis, the direct effect of this compound on mPGES-1 expression or activity was not prominently found in the provided search results, though other compounds are known to target this enzyme. mdpi-res.comscience.gov

Data on the suppression of inducible enzymes by this compound:

| Enzyme | Cell Model / Condition | Effect | Reference |

| iNOS | LPS-stimulated BV2 microglial cells | Attenuation | kopri.re.krresearchgate.netchemfaces.comresearchgate.net |

| COX-2 | LPS-stimulated BV2 microglial cells | Attenuation | kopri.re.krresearchgate.netchemfaces.comresearchgate.net |

Antimicrobial Properties

This compound has also demonstrated antimicrobial properties, exhibiting activity against various bacterial and fungal strains in preclinical studies. researchgate.netresearchgate.netnih.govsums.ac.ir

Antibacterial Activity Against Specific Pathogens (e.g., Pseudomonas aeruginosa, Staphylococcus aureus, Escherichia coli, Shigella flexneri)

Investigations into the antibacterial activity of this compound have shown varying degrees of effectiveness against specific bacterial pathogens. Studies have reported moderate antibacterial activities against Pseudomonas aeruginosa, Staphylococcus aureus, Escherichia coli, and Shigella flexneri. researchgate.net In some cases, this compound has shown activity against P. aeruginosa and S. flexneri, while being inactive against S. aureus and E. coli at certain concentrations. researchgate.net Another study indicated activity against P. aeruginosa, S. aureus, E. coli, and Shigella flexneri with minimum inhibitory concentration (MIC) values ranging from 8 to 32 µg/mL. researchgate.net Gram-positive bacteria were sometimes found to be more sensitive to this compound compared to Gram-negative bacteria. nih.gov

Data on the antibacterial activity of this compound:

| Pathogen | Activity | MIC Range (µg/mL) | Reference |

| Pseudomonas aeruginosa | Active | 8 – 32 | researchgate.net |

| Staphylococcus aureus | Active | 8 – 32 | researchgate.net |

| Escherichia coli | Active | 8 – 32 | researchgate.net |

| Shigella flexneri | Active | 8 – 32 | researchgate.net |

| Pseudomonas aeruginosa | Active | MIC < 12.5 mg/mL | researchgate.net |

| Staphylococcus aureus | Inactive at 80 µg/mL | > 80 | researchgate.net |

| Escherichia coli | Inactive at 80 µg/mL | > 80 | researchgate.net |

| Shigella flexneri | Active | Activity noted | researchgate.net |

Antifungal Efficacy (e.g., Cryptococcus neoformans, Candida tropicalis)

This compound has demonstrated antifungal activity against several fungal species, including Candida tropicalis and Cryptococcus neoformans. In one study evaluating compounds isolated from Albizia adianthifolia stem bark, this compound exhibited low minimum inhibitory concentration (MIC) values against these fungi. The lowest MIC value recorded for this compound was 0.006 mg/ml against Candida parapsilosis, Candida tropicalis, and Cryptococcus neoformans. springermedizin.denih.gov Another study on compounds from Brillantaisia lamium also reported activity against Candida tropicalis and Cryptococcus neoformans, with this compound showing an MIC of 50 µg/mL. nih.govresearchgate.net These findings suggest that this compound possesses inhibitory effects on the growth of these pathogenic yeasts.

| Fungal Species | Source Plant | MIC (mg/ml) | Reference |

| Candida tropicalis | Albizia adianthifolia | 0.006 | springermedizin.denih.gov |

| Cryptococcus neoformans | Albizia adianthifolia | 0.006 | springermedizin.denih.gov |

| Candida tropicalis | Brillantaisia lamium | 0.05 | nih.govresearchgate.net |

| Cryptococcus neoformans | Brillantaisia lamium | 0.006 | springermedizin.denih.gov |

Antiviral Effects (e.g., Influenza A virus, HIV)

Research indicates that this compound may possess antiviral properties, particularly against the Influenza A virus (IAV). Studies have shown that this compound isolated from Baphicacanthus cusia root exhibits anti-inflammatory and antiviral effects on IAV-infected cells. hku.hkresearchgate.netdntb.gov.ua This compound was found to exert an inhibitory effect on IAV replication in MDCK cells. hku.hk While some sources broadly mention antiviral activities of natural compounds against various viruses including HIV researchgate.netmdpi.com, specific detailed evidence regarding the direct activity of this compound against HIV was not prominently featured in the initial search results.

Mechanisms of Action Against Microorganisms (e.g., biofilm inhibition, cellular targets)

The mechanisms by which this compound exerts its antimicrobial effects are being investigated. General mechanisms of action for antimicrobial compounds can involve interaction with microbial cell membranes, disruption of membrane integrity, and targeting intracellular components. nih.govacgpubs.orgresearchgate.net While biofilm formation is a significant factor in microbial resistance and virulence nih.govresearchgate.netnih.govmdpi.com, and some compounds from marine-derived fungi have shown potential as antibiofilm agents researchgate.net, the specific mechanisms of this compound regarding biofilm inhibition or precise cellular targets in microorganisms were not extensively detailed in the provided search results.

Antioxidant Activities

This compound has demonstrated notable antioxidant activities in preclinical assessments. springermedizin.denih.govresearchgate.netsapphire-usa.comcaymanchem.com

Free Radical Scavenging Mechanisms (e.g., DPPH, TEAC assays)

The antioxidant capacity of this compound has been evaluated using common free radical scavenging assays, such as the DPPH (1,1-diphenyl-2-picrylhydrazyl) and TEAC (Trolox equivalent antioxidant capacity) assays. Studies have shown that this compound exhibits antioxidant activity in both DPPH and TEAC assays. springermedizin.denih.govresearchgate.netsapphire-usa.comcaymanchem.com The antioxidant activities observed in some plant extracts containing this compound have shown a good correlation with their total phenol (B47542) content. springermedizin.denih.govresearchgate.net

Modulation of Endogenous Antioxidant Systems (e.g., eNOS, Nrf2 pathway)

While the direct modulation of endogenous antioxidant systems like eNOS (endothelial nitric oxide synthase) by this compound was not explicitly detailed in the search results, research on related compounds and pathways provides context. The Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway is a key regulator of the cellular antioxidant response, coordinating the expression of numerous antioxidant and detoxification enzymes. frontiersin.orgmdpi.comnih.govnih.gov Activation of Nrf2 has been shown to reduce oxidative stress and neuroinflammation. mdpi.comnih.gov Studies investigating the neuroprotective effects of aurantiamide (a related compound) have indicated its ability to suppress microglial M1 polarization and inhibit the activation of the NLRP3 inflammasome frontiersin.orgresearchgate.netnih.gov, pathways that can be linked to oxidative stress and inflammation modulated by systems like Nrf2. While a direct mechanistic link between this compound and the Nrf2 pathway or eNOS was not definitively established in the provided snippets, the observed antioxidant and neuroprotective effects suggest potential interactions with such endogenous defense systems.

Neuroprotective and Central Nervous System Activities (In Vivo Animal Models)

Preclinical studies using in vivo animal models have explored the potential neuroprotective and central nervous system activities of this compound. Research on aurantiamide (a related compound) has indicated effects relevant to neuroprotection. Aurantiamide was found to decrease central neuroinflammation, inhibit reactive oxygen species (ROS) production, suppress the M1 polarization of mouse microglia, and enhance cognitive performance in mice. frontiersin.orgresearchgate.netnih.gov It also inhibited the expression of the CD11b and NLRP3 inflammasome and decreased the expression of inflammatory cytokines like IL-6, TNF-α, and IL-1β. frontiersin.orgresearchgate.net Studies have also noted that this compound can pass through the blood-brain barrier in rats. medchemexpress.com These findings suggest a potential role for this compound in mitigating neuroinflammation and oxidative stress within the central nervous system, as observed in animal models.

Attenuation of Neuroinflammation (e.g., in microglial cells)

This compound has demonstrated the ability to attenuate neuroinflammation in in vitro models, particularly involving microglial cells. Studies using lipopolysaccharide (LPS)-stimulated mouse BV2 microglial cells have shown that this compound dose-dependently inhibits the production of key pro-inflammatory mediators, including nitric oxide (NO) and prostaglandin E2 (PGE2). citeab.comlipidmaps.org This inhibitory effect correlates with the suppressed protein expression of inducible NO synthase (iNOS) and cyclooxygenase-2 (COX-2), the enzymes responsible for NO and PGE2 production, respectively. lipidmaps.org Furthermore, this compound has been shown to attenuate the levels of other pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), in LPS-stimulated microglial cells. citeab.comlipidmaps.org

Improvement of Cognitive Function in Animal Models (e.g., AD mouse models)

Based on the available search results specifically pertaining to this compound (PubChem CID 9832120), there is no direct evidence presented in the provided snippets demonstrating that this compound improves cognitive function in animal models. Studies discussing improvements in cognitive function in AD mouse models and modulation of related pathways appear to be primarily attributed to Aurantiamide (PubChem CID 124319).

Modulation of Specific Neuroinflammatory Pathways (e.g., GRPR-mediated, NLRP3 inflammasome)

Investigations into the mechanisms underlying the anti-neuroinflammatory effects of this compound have revealed its influence on key signaling pathways. This compound has been shown to block the activation of nuclear factor-kappa B (NF-κB) in LPS-induced BV2 microglial cells by inhibiting the phosphorylation of the inhibitor kappa B-α (IκB)-α. citeab.comlipidmaps.org Additionally, this compound decreased the phosphorylation levels of c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinases (MAPKs). citeab.comlipidmaps.org These findings suggest that this compound exerts its anti-neuroinflammatory effects, at least in part, through the inhibition of the NF-κB, JNK, and p38 MAPK pathways. citeab.comlipidmaps.org While the NLRP3 inflammasome and GRPR-mediated pathways were mentioned in the context of neuroinflammation and related compounds, the strong evidence linking modulation of these specific pathways to this compound (PubChem CID 9832120) was not found in the provided search results; rather, these effects were primarily associated with Aurantiamide (PubChem CID 124319).

Enzyme Inhibition and Receptor Binding Studies

Beyond its effects on neuroinflammation, this compound has been investigated for its ability to modulate enzyme activity and interact with receptors.

Selective Cathepsin Inhibition (e.g., Cathepsin L, Cathepsin B)

This compound has been identified as a selective inhibitor of cysteine proteinases, with notable inhibitory activity against cathepsin L and cathepsin B. fishersci.cauni.lunih.govnih.govhku.hk Studies have reported specific half-maximal inhibitory concentration (IC50) values for these enzymes. fishersci.cauni.lunih.govhku.hk

| Enzyme | IC50 (µM) |

| Cathepsin L | 12 |

| Cathepsin B | 49 |

Other cysteine proteinases, such as papain and calpains, were not inhibited by this compound at concentrations as high as 100 µM. nih.gov Serine proteinases, metalloproteinases, and aspartic proteinases were also not inhibited at this concentration. nih.gov

Formyl Peptide Receptor 1 (FPR1) Antagonism

This compound is a natural product that has served as a structural basis for the development of formyl peptide receptor 1 (FPR1) antagonists. uni.luidrblab.net Structurally related dipeptide derivatives based on the aurantiamide scaffold have been synthesized and investigated for their FPR1 antagonist activity. uni.luidrblab.net These related compounds have demonstrated the ability to inhibit formyl peptide-induced responses in human neutrophils, suggesting their interaction with FPR1. uni.luidrblab.net While this compound provides the foundational structure, the potent FPR1 antagonistic effects have been more prominently reported for its synthesized derivatives. uni.luidrblab.net

Other Reported Biological Activities

This compound has demonstrated a range of other biological activities in preclinical studies, including analgesic, anti-parasitic, and anti-arthritic effects.

Analgesic Activity:

Studies have indicated the potential of this compound as an analgesic agent. Research on this compound and its synthetic analogues has explored their analgesic properties in in vivo models. For instance, a study evaluating new this compound analogues in mice using the tail flick method demonstrated significant analgesic activity. researchgate.net Another study on Clematis terniflora DC. extract, which contains this compound, also assessed its antinociceptive effects in rodent models. chemfaces.com this compound isolated from Moringa oleifera roots has also shown significant analgesic activities in a dose-dependent manner. nih.gov The precise mechanisms underlying the analgesic effects of this compound are still under investigation, but some research on related compounds suggests potential interactions with pain mediators. acgpubs.org

Anti-parasitic Activity: